molecular formula C8H11Cl2N3 B2677685 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride CAS No. 1797304-60-9

2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride

Cat. No.: B2677685
CAS No.: 1797304-60-9
M. Wt: 220.1
InChI Key: PECNGRXSDIMUGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a condensation reaction with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine derivative.

    Nitrile Formation: The amine derivative is reacted with a suitable nitrile-forming reagent, such as cyanogen bromide, to yield 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and the nitrile group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-2-(pyridin-3-yl)acetonitrile: Lacks the methyl group on the amino nitrogen.

    2-(Methylamino)-2-(pyridin-4-yl)acetonitrile: The pyridine ring is substituted at the 4-position instead of the 3-position.

    2-(Methylamino)-2-(phenyl)acetonitrile: Contains a phenyl group instead of a pyridine ring.

Uniqueness

2-(Methylamino)-2-(pyridin-3-yl)acetonitrile dihydrochloride is unique due to the specific substitution pattern on the pyridine ring and the presence of both the methylamino and nitrile groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(methylamino)-2-pyridin-3-ylacetonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-10-8(5-9)7-3-2-4-11-6-7;;/h2-4,6,8,10H,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECNGRXSDIMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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